Loureiriol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

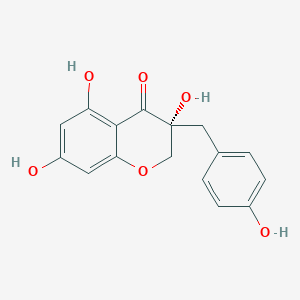

(3R)-3,5,7-trihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-10-3-1-9(2-4-10)7-16(21)8-22-13-6-11(18)5-12(19)14(13)15(16)20/h1-6,17-19,21H,7-8H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOAWBPJSODKQL-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Structure of Loureiriol: A Case of Undiscovered or Mislabeled Identity

Despite extensive searches of chemical databases and the scientific literature, a detailed technical guide on the chemical structure elucidation of a compound named "Loureiriol" cannot be provided. The complete absence of published data, including spectroscopic and experimental protocols, suggests that "this compound" may be an exceptionally rare, newly discovered compound with yet-to-be-published findings, or potentially a misnomer for another known natural product.

For researchers, scientists, and drug development professionals, the process of elucidating the chemical structure of a novel natural product is a meticulous journey involving isolation, purification, and a battery of analytical techniques. This process is fundamental to understanding a compound's potential therapeutic properties and mechanism of action. The core of this endeavor lies in the interpretation of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Standard Path to Structure Elucidation: A Methodological Overview

The elucidation of a chemical structure, the primary goal for any new natural product, follows a well-established workflow. This process is critical for determining the precise arrangement of atoms and bonds within a molecule.

A typical experimental workflow for structure elucidation is outlined below:

Key Experimental Protocols in Structure Elucidation

Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following outlines the standard experimental protocols that would be employed in the structural determination of a compound like "this compound," were it to be isolated.

Table 1: Standard Experimental Protocols for Structure Elucidation

| Experiment | Methodology |

| High-Resolution Mass Spectrometry (HRMS) | A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion, which is used to determine the molecular formula. |

| 1D NMR Spectroscopy (¹H and ¹³C) | The isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H NMR spectra are acquired to determine the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectra, often acquired with proton decoupling, reveal the number and types of carbon atoms in the molecule. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton. |

| Infrared (IR) Spectroscopy | A small amount of the sample is analyzed, often as a thin film or mixed with KBr as a pellet. The IR spectrum reveals the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) based on their characteristic absorption frequencies. |

The "this compound" Mystery: Potential Leads and Hypotheses

The name "this compound" itself offers some clues. The suffix "-ol" typically indicates the presence of an alcohol (hydroxyl) functional group. The root "Loureir-" could be an eponym honoring a botanist, such as João de Loureiro, or it could refer to a plant genus.

Searches for phytochemicals in plants with similar names, such as Drimys loureiroi, have revealed the presence of drimane sesquiterpenes and flavonoids, but no compound explicitly named "this compound." It is plausible that "this compound" could be a novel compound from a species within the Lauraceae family, known for producing a rich diversity of secondary metabolites, including sesquiterpenoids.

Another possibility is a simple case of mistaken identity or a misspelling. For instance, "Luteolin" and "Chrysoeriol" are well-characterized flavonoids with names that bear a phonetic resemblance to "this compound."

Logical Relationship in Structure Elucidation

The process of piecing together the structural puzzle of a new molecule relies on a logical progression of data interpretation.

The Loureiriol Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Loureiriol, a homoisoflavonoid found in the resinous exudate of Dracaena cochinchinensis, known as "dragon's blood," has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to ensure a sustainable supply and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data from transcriptomic and metabolomic studies of Dracaena cochinchinensis. It details the proposed enzymatic steps, presents available quantitative data, and outlines key experimental protocols for researchers in the field.

Introduction

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a 16-carbon skeleton. This compound is a prominent homoisoflavonoid found in the medicinal resin of Dracaena cochinchinensis[1]. The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway, which originates from the phenylpropanoid pathway[2]. While the initial steps are well-established, the precise enzymatic machinery responsible for the key rearrangement and modification steps leading to the homoisoflavonoid scaffold, and specifically to this compound, are still under active investigation.

Recent transcriptomic and metabolomic analyses of D. cochinchinensis have shed light on the genes and metabolites that are upregulated during the formation of dragon's blood resin, providing valuable clues to the enzymes involved in this compound biosynthesis[3][4][5]. This guide synthesizes this information to present a hypothesized pathway and provides the necessary technical details for its further elucidation and exploitation.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the core phenylpropanoid pathway, branches into the flavonoid pathway, and finally enters the specific homoisoflavonoid branch.

Phenylpropanoid and Flavonoid Precursor Formation

The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

Subsequently, Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold, naringenin chalcone[6]. This is then isomerized to naringenin by Chalcone isomerase (CHI) [7][8].

dot

Caption: Upstream Phenylpropanoid and Flavonoid Biosynthetic Pathway.

The Hypothesized Homoisoflavonoid Branch

The conversion of a C15 flavonoid intermediate to the C16 homoisoflavonoid skeleton is the defining step of this pathway. While a dedicated "homoisoflavonoid synthase" has not yet been definitively characterized in D. cochinchinensis, the prevailing hypothesis suggests the involvement of a methyltransferase that adds a C1 unit from S-adenosyl-L-methionine (SAM) to a chalcone-derived intermediate, followed by rearrangement and cyclization.

Transcriptomic studies of D. cochinchinensis have identified several upregulated O-methyltransferase (OMT) genes during dragon's blood formation, which are strong candidates for this key step[4]. Subsequent reduction and modification steps, likely catalyzed by reductases and other modifying enzymes, would then lead to the final this compound structure.

dot

Caption: Hypothesized pathway from Naringenin to this compound.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is still emerging. Most available data comes from metabolite profiling of D. cochinchinensis resin and gene expression studies.

Table 1: Key Genes Upregulated in D. cochinchinensis during Dragon's Blood Formation

| Gene Abbreviation | Enzyme Name | Fold Change (Wounded vs. Control) | Reference |

| CHS | Chalcone Synthase | Up to 15-fold | [3][4] |

| CHI | Chalcone Isomerase | Up to 10-fold | [3][4] |

| DFR | Dihydroflavonol 4-reductase | Up to 8-fold | [3][4] |

| OMT | O-methyltransferase | Multiple candidates, up to 20-fold | [4] |

| LAR | Leucoanthocyanidin Reductase | Up to 12-fold | [4] |

Table 2: Metabolite Composition of D. cochinchinensis Resin

| Compound | Class | Concentration Range (mg/g dry weight) | Reference |

| Loureirin A | Homoisoflavonoid | 0.5 - 5.0 | [7][9] |

| Loureirin B | Homoisoflavonoid | 1.0 - 10.0 | [7][9] |

| Loureirin C | Homoisoflavonoid | 0.2 - 2.5 | [4] |

| This compound | Homoisoflavonoid | Not explicitly quantified in cited literature | |

| Naringenin | Flavanone | 0.1 - 1.5 | [4] |

| Resveratrol | Stilbenoid | 0.05 - 0.8 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Homoisoflavonoids by HPLC

Objective: To extract and quantify this compound and related homoisoflavonoids from D. cochinchinensis resin.

Protocol:

-

Sample Preparation:

-

Grind dried resin to a fine powder (e.g., using a mortar and pestle with liquid nitrogen).

-

Accurately weigh approximately 100 mg of the powdered resin into a centrifuge tube.

-

-

Extraction:

-

Add 10 mL of methanol to the tube.

-

Sonication for 30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the dried extract in 1 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

0-5 min: 10% B

-

5-35 min: 10-90% B (linear gradient)

-

35-40 min: 90% B

-

40-45 min: 90-10% B (linear gradient)

-

45-50 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Use a standard curve prepared with purified this compound.

-

dot

Caption: Workflow for HPLC-based quantification of homoisoflavonoids.

Heterologous Expression and Purification of Candidate Biosynthetic Enzymes

Objective: To produce and purify a candidate enzyme (e.g., a putative homoisoflavonoid synthase) for in vitro characterization.

Protocol:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate gene from D. cochinchinensis cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) containing a suitable tag (e.g., 6x-His tag) for purification.

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Select for transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media overnight.

-

Inoculate a larger volume of expression medium (e.g., YPGal) with the starter culture.

-

Induce protein expression by adding galactose to the medium.

-

Incubate for 24-48 hours at 30°C with shaking.

-

-

Protein Purification:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells using glass beads or a French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Assess protein purity by SDS-PAGE.

-

dot

Caption: Workflow for heterologous expression and purification of enzymes.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity of a purified candidate enzyme.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

100 µM substrate (e.g., naringenin chalcone)

-

200 µM cofactor (e.g., S-adenosyl-L-methionine for a methyltransferase)

-

1-5 µg of purified enzyme

-

-

Bring the total reaction volume to 100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding 20 µL of 5 M HCl.

-

Extract the products by adding 200 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

-

Analysis:

-

Re-dissolve the dried product in 50 µL of methanol.

-

Analyze the product by HPLC or LC-MS to identify and quantify the reaction product by comparing it to an authentic standard of this compound or its expected precursors.

-

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. While significant progress has been made in identifying the precursor pathways and candidate genes through omics approaches in Dracaena cochinchinensis, the definitive characterization of the key enzymes that define the homoisoflavonoid branch remains a critical next step. The protocols and data presented in this guide provide a solid foundation for researchers to functionally characterize these enzymes, quantify pathway intermediates, and ultimately reconstruct the entire pathway in a heterologous system. Such advancements will not only provide a sustainable source of this valuable natural product but also open avenues for the bio-engineering of novel homoisoflavonoids with enhanced therapeutic properties.

References

- 1. Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, function, and engineering of enzymes in isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptome profiling reveals candidate flavonoid-related genes during formation of dragon's blood from Dracaena cochinchinensis (Lour.) S.C.Chen under conditions of wounding stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

- 10. pure.bit.edu.cn [pure.bit.edu.cn]

- 11. A comparative study on volatile metabolites profile of Dracaena cochinchinensis (Lour.) S.C. Chen xylem with and without resin using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Loureiriol CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical summary of the current knowledge on Loureiriol, a homoisoflavonoid compound. Due to the limited availability of in-depth research on this specific molecule, this guide also contextualizes information with data on related compounds where relevant, while clearly indicating the gaps in the current scientific literature.

Chemical Identity

This compound is identified by the following chemical nomenclature and identifiers.

| Parameter | Value | Reference |

| Common Name | This compound | |

| CAS Number | 479195-44-3 | |

| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |

| Molecular Formula | C₁₇H₁₆O₅ | |

| Molecular Weight | 300.31 g/mol |

Biological Activity

A structurally similar homoisoflavonoid, (3R)-2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one, which lacks the C-6 methyl group of this compound, has been reported to exhibit significant inhibitory effects on human retinal microvascular endothelial cells. This suggests a potential area of investigation for this compound's bioactivity.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively documented in publicly accessible scientific literature.

Isolation

A related compound, (3R)-5, 7-dihydroxy- 3-(4-hydroxybenzyl)- 6-methyl-chroman-4-one, was isolated from Illicium dunnianum. The general methodology involved various chromatographic techniques for separation and purification, with structural elucidation confirmed by physicochemical and spectral data. A similar approach could presumably be applied for the isolation of this compound from natural sources.

Signaling Pathways and Mechanisms of Action

There is currently no available information detailing the specific signaling pathways or molecular mechanisms of action for this compound.

Logical Relationships and Workflows

Given the absence of detailed experimental data for this compound, a logical workflow for future research can be proposed.

Caption: Proposed research workflow for this compound.

Conclusion

This compound (CAS: 479195-44-3) is a defined chemical entity with a known structure. However, a significant gap exists in the scientific literature regarding its biological activities, mechanisms of action, and detailed experimental protocols. The information on structurally similar compounds suggests that it may possess noteworthy biological effects, warranting further investigation. The provided workflow outlines a potential path for future research to elucidate the therapeutic potential of this molecule. This document serves as a foundational guide for researchers and professionals in the field of drug development, highlighting both the known aspects of this compound and the opportunities for novel discovery.

An In-Depth Technical Guide on the Potential Biological Activities of Loureiriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information on Loureiriol. It is important to note that publicly accessible, peer-reviewed scientific literature detailing the biological activities, experimental protocols, and mechanisms of action of this compound is exceptionally scarce. The information presented herein is primarily derived from data provided by chemical suppliers and general knowledge of related compounds. As such, this document serves to highlight the potential areas of interest for future research on this compound, rather than to provide a comprehensive overview of established biological functions.

Introduction to this compound

This compound is a natural product identified as a homoisoflavonoid. Homoisoflavonoids are a class of phenolic compounds that are structurally related to flavonoids and are known to possess a range of biological activities.

Chemical Properties:

-

Chemical Name: this compound

-

CAS Number: 479195-44-3

-

Molecular Formula: C₁₆H₁₄O₆

-

Molecular Weight: 302.28 g/mol

Based on information from chemical suppliers, this compound is reported to be isolated from Dioscorea loureiri, a plant species found in Southeast Asia. It is suggested that this compound may possess anti-inflammatory, antioxidant, neuroprotective, and weak anticancer properties. However, at present, there is a lack of primary scientific literature to substantiate these claims with quantitative data and detailed experimental evidence.

Potential Biological Activities (Hypothesized)

The biological activities listed below are based on preliminary information from commercial suppliers and the known activities of the broader class of homoisoflavonoids. These potential activities require rigorous scientific investigation for validation.

Anticancer Activity

Some sources suggest that this compound may exhibit weak anticancer effects. The mechanism of action is unknown, but other homoisoflavonoids have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways involved in cancer progression.

Anti-inflammatory and Antioxidant Activity

This compound is proposed to have anti-inflammatory and antioxidant properties. These activities are common among phenolic compounds, which can scavenge free radicals and modulate inflammatory pathways. Potential mechanisms could involve the inhibition of pro-inflammatory enzymes or the regulation of inflammatory signaling cascades.

Neuroprotective Effects

There is a suggestion that this compound could have neuroprotective applications. Flavonoids and related compounds are known to exert protective effects on neuronal cells through various mechanisms, including reducing oxidative stress and modulating signaling pathways involved in neuronal survival and function.

Quantitative Data Summary

Due to the absence of published research, there is no quantitative data available for the biological activities of this compound. Tables for IC₅₀, EC₅₀, or other quantitative measures of activity cannot be provided at this time.

Experimental Protocols

Detailed experimental methodologies for the biological evaluation of this compound are not available in the scientific literature. Future research would require the development and application of standard assays to investigate its potential activities. Examples of relevant experimental protocols would include:

-

Anticancer Activity: MTT or MTS assays for cell viability, flow cytometry for cell cycle analysis and apoptosis, and western blotting for the analysis of cancer-related signaling proteins.

-

Anti-inflammatory Activity: Assays for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA, and cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays.

-

Antioxidant Activity: DPPH or ABTS radical scavenging assays, and cellular antioxidant activity assays.

-

Neuroprotective Activity: In vitro models using neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins, followed by assessment of cell viability and relevant biomarkers.

Signaling Pathways and Logical Relationships

As there is no specific research on the mechanisms of action of this compound, diagrams of signaling pathways cannot be generated. However, based on the activities of other homoisoflavonoids, a hypothetical workflow for the initial investigation of its anticancer properties could be conceptualized.

Caption: A hypothetical workflow for the preliminary investigation of the anticancer potential of this compound.

Conclusion and Future Directions

This compound is a homoisoflavonoid with a defined chemical structure that is commercially available. While there are indications from suppliers of its potential biological activities, including weak anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, there is a significant lack of peer-reviewed scientific evidence to support these claims.

The information presented in this guide underscores the need for foundational research to explore the pharmacological potential of this compound. Future studies should focus on:

-

Confirmation of Biological Activities: Systematic screening of this compound against a panel of cancer cell lines, in inflammatory and oxidative stress models, and in models of neurodegeneration.

-

Elucidation of Mechanisms of Action: Investigation of the molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify key structural features for its biological activity.

For researchers and professionals in drug development, this compound represents an unexplored natural product that, with thorough scientific investigation, may hold therapeutic potential. The current lack of data presents a clear opportunity for novel research in the field of natural product pharmacology.

Loureiriol: A Literature Review on a Homoisoflavonoid with Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Loureiriol

This compound is a naturally occurring homoisoflavonoid that has been isolated from the plant Dioscorea loureiri.[1] Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton. The chemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 479195-44-3 | [1] |

| Molecular Formula | C16H14O6 | [1] |

| Molecular Weight | 302.28 g/mol | [1] |

| Natural Source | Dioscorea loureiri | [1] |

Initial reports suggest that this compound possesses weak anticancer effects.[1] Further investigation into its potential anti-inflammatory and antioxidant properties has been noted as an area of scientific interest.[1]

Biological Activities of Homoisoflavonoids (General Class)

Given the scarcity of data on this compound, this section provides an overview of the documented biological activities of the broader class of homoisoflavonoids. These activities suggest potential therapeutic avenues that could be explored for this compound. Homoisoflavonoids have been reported to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many homoisoflavonoids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are believed to involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[2][3]

-

Anti-inflammatory Activity: Several homoisoflavonoids have been shown to possess anti-inflammatory properties.[2][3] This is often attributed to their ability to inhibit the production of pro-inflammatory mediators.

-

Antioxidant Activity: The antioxidant capacity of homoisoflavonoids is a well-documented property, contributing to their protective effects against oxidative stress-related diseases.[2][3]

-

Antimicrobial and Antiviral Activities: Some homoisoflavonoids have been found to inhibit the growth of various microorganisms and viruses.[2][3]

Potential Signaling Pathways Modulated by Homoisoflavonoids

The therapeutic effects of homoisoflavonoids are often linked to their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, research on other compounds in this class points to the modulation of several key cascades involved in cancer and inflammation. A generalized representation of a potential signaling pathway influenced by homoisoflavonoids in the context of cancer is depicted below.

Caption: Generalized signaling pathways potentially modulated by homoisoflavonoids in cancer cells.

Experimental Protocols (General Methodologies)

As no specific experimental protocols for this compound have been published, this section outlines general methodologies commonly used to assess the biological activities of natural compounds like homoisoflavonoids.

4.1. In Vitro Anticancer Activity Assays

-

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or Sulforhodamine B Assays):

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of the test compound indicates cytotoxicity.

-

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

The respective assay reagent is added to each well, and the plates are incubated.

-

The absorbance is measured using a microplate reader.

-

The concentration that inhibits cell growth by 50% (IC50) is calculated.

-

-

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays):

-

Principle: These assays detect biochemical and morphological changes characteristic of apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic or necrotic cells. Caspase assays measure the activity of key executioner enzymes of apoptosis.

-

General Protocol (Annexin V/PI):

-

Cells are treated with the test compound.

-

Cells are harvested and washed.

-

Cells are stained with fluorescently labeled Annexin V and propidium iodide.

-

The percentage of apoptotic cells is quantified using flow cytometry.

-

-

4.2. Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay in Macrophages:

-

Principle: The production of nitric oxide, a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages is measured. A reduction in NO levels indicates anti-inflammatory activity.

-

General Protocol:

-

Macrophage-like cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Cells are pre-treated with the test compound and then stimulated with LPS.

-

The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

-

4.3. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

-

General Protocol:

-

A solution of the test compound is mixed with a DPPH solution.

-

The mixture is incubated in the dark.

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated.

-

-

Future Directions

The current body of literature provides a preliminary indication that this compound may possess interesting biological activities. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Biological Screening: Systematic evaluation of this compound's activity against a broad panel of cancer cell lines and in various models of inflammation and oxidative stress.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and toxicological profile of this compound in animal models.

-

Synthesis and Analogue Development: Development of efficient synthetic routes to produce this compound and its analogues to enable structure-activity relationship (SAR) studies and the optimization of its biological activity.

Conclusion

This compound is a homoisoflavonoid with a documented, albeit limited, profile suggesting potential anticancer, anti-inflammatory, and antioxidant properties. While specific data on this compound remains scarce, the broader family of homoisoflavonoids has been shown to modulate key cellular signaling pathways involved in disease pathogenesis. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related natural products. Further rigorous scientific investigation is essential to validate these preliminary findings and to determine the clinical relevance of this compound.

References

The Enigmatic Loureiriol: A Review of Uncharted Territory in Natural Product Research

A comprehensive literature review reveals that "Loureiriol," as a specific chemical entity, remains unidentified in the current body of scientific research. While the name may suggest a potential origin from plant species of the genus Loureiroa or be a misnomer for compounds derived from similarly named flora, no distinct molecule named this compound has been characterized. This guide, therefore, serves as a foundational overview of related research areas that may provide context for the potential future discovery and characterization of such a compound.

The initial exploration for "this compound" across multiple scientific databases did not yield any specific results for a compound with this name. Searches were broadened to include phytochemicals from the genus Loureiroa and plants with the specific epithet loureiroi. While these searches returned a variety of natural products, none were designated as this compound. This suggests that "this compound" may be a novel, yet-to-be-discovered compound, a term used in a very niche context not captured by broad scientific indexing, or a possible misspelling of another molecule.

For researchers, scientists, and drug development professionals interested in this area, the following sections provide an overview of the types of compounds and biological activities that are often associated with plants from which a hypothetical "this compound" might be derived. This information is intended to provide a framework for potential future research avenues.

Potential Chemical Scaffolds and Biological Activities

Given the common classes of bioactive compounds isolated from various plant sources, a hypothetical this compound could belong to one of several major families of natural products. Research into plants with similar names, such as the grape variety 'Loureiro', has revealed the presence of various phenolic compounds with interesting biological activities.

Phloroglucinols and Their Derivatives

Phloroglucinols are a class of phenolic compounds that have been isolated from various plant species and are known for their diverse biological activities. Should "this compound" be a phloroglucinol derivative, it might exhibit some of the following properties.

Table 1: Potential Biological Activities of Phloroglucinol Derivatives

| Biological Activity | Potential Mechanism of Action |

| Antioxidant | Scavenging of free radicals, chelation of metal ions. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis. |

Hypothetical Signaling Pathways

The mechanism of action of many natural products involves the modulation of specific cellular signaling pathways. Based on the activities of known phenolic compounds, a theoretical "this compound" could potentially interact with pathways central to cell survival, proliferation, and inflammation.

A potential workflow for investigating the biological activity of a novel compound like "this compound" would involve a series of in vitro and in vivo studies to first identify its biological effects and then to elucidate the underlying molecular mechanisms.

Caption: A potential experimental workflow for the discovery and development of a novel bioactive compound.

If "this compound" were found to have anticancer properties, a plausible mechanism could involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK pathways.

Caption: A hypothetical signaling pathway potentially modulated by an anticancer agent.

Future Directions

The absence of "this compound" in the current scientific literature presents a unique opportunity for discovery. Researchers in natural product chemistry are encouraged to investigate plant species from which this name may have been derived. The process would involve:

-

Taxonomic Identification: Accurate identification of the plant source is paramount.

-

Bioassay-Guided Fractionation: A systematic approach to isolate the active compound(s) based on specific biological activities.

-

Structural Elucidation: Utilizing techniques such as NMR spectroscopy and mass spectrometry to determine the precise chemical structure of the isolated compound.

-

Biological Evaluation: Comprehensive in vitro and in vivo studies to characterize the pharmacological profile of the novel compound.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which the compound exerts its effects.

Until a compound named "this compound" is formally isolated and characterized, the information presented here remains a speculative framework based on established principles of natural product research. The scientific community awaits the potential discovery that will give substance to this enigmatic name.

Methodological & Application

Application Notes and Protocols for the Synthesis of Loureiriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureiriol, a naturally occurring homoisoflavonoid, has garnered interest for its potential biological activities. This document provides detailed application notes and a plausible synthetic protocol for this compound. The proposed synthesis is based on established methodologies for the synthesis of structurally related homoisoflavonoids, offering a strategic approach for its laboratory-scale preparation. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (CAS No. 479195-44-3) is a homoisoflavonoid with the molecular formula C₁₆H₁₄O₆. Homoisoflavonoids are a class of natural products known for a range of biological activities, and as such, the synthesis of novel derivatives is of significant interest. While originally associated with the plant Dioscorea loureiri, the low abundance of such compounds in natural sources often necessitates chemical synthesis to enable further biological evaluation. This protocol outlines a multi-step synthesis of this compound, providing a foundation for its production in a research setting.

Chemical Structure

IUPAC Name: 5,7-dihydroxy-3-((4-hydroxyphenyl)methyl)-6-methylchroman-4-one

Chemical Formula: C₁₆H₁₄O₆

Molecular Weight: 302.28 g/mol

CAS Number: 479195-44-3

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the chroman-4-one core to a chalcone intermediate. This key intermediate can be formed through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. Subsequent hydrogenation and cyclization reactions would then yield the target molecule.

Experimental Protocols

The following is a proposed multi-step synthesis for this compound based on analogous synthetic routes for similar homoisoflavonoids.

Step 1: Synthesis of Chalcone Intermediate (Compound 3)

This step involves a Claisen-Schmidt condensation reaction between 2',4',6'-trihydroxy-3'-methylacetophenone (Compound 1) and 4-hydroxybenzaldehyde (Compound 2) under basic conditions.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2',4',6'-trihydroxy-3'-methylacetophenone | C₉H₁₀O₄ | 182.17 | 10 |

| 4-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 12 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 50 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL |

| Water (H₂O) | H₂O | 18.02 | 100 mL |

| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed |

Procedure:

-

Dissolve 2',4',6'-trihydroxy-3'-methylacetophenone (10 mmol) and 4-hydroxybenzaldehyde (12 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide by dissolving KOH (50 mmol) in water (50 mL).

-

Slowly add the KOH solution to the flask containing the acetophenone and benzaldehyde mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Acidify the mixture to pH 2-3 with 2M HCl. A yellow precipitate of the chalcone will form.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield the chalcone intermediate (Compound 3).

Step 2: Hydrogenation of the Chalcone (Compound 4)

This step involves the selective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield the corresponding dihydrochalcone.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Chalcone Intermediate (3) | C₁₆H₁₄O₅ | 286.28 | 5 |

| Palladium on Carbon (10%) | Pd/C | - | 10 mol% |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL |

| Hydrogen Gas (H₂) | H₂ | 2.02 | 1 atm |

Procedure:

-

To a solution of the chalcone intermediate (5 mmol) in ethanol (100 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).

-

Connect the flask to a hydrogen gas supply (e.g., a balloon filled with H₂) and purge the system with hydrogen.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the dihydrochalcone (Compound 4).

Step 3: Cyclization to form this compound (Compound 5)

This final step involves the cyclization of the dihydrochalcone with paraformaldehyde in the presence of a base to form the chroman-4-one ring of this compound.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Dihydrochalcone (4) | C₁₆H₁₆O₅ | 288.30 | 3 |

| Paraformaldehyde | (CH₂O)n | - | 15 |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 0.3 |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL |

Procedure:

-

Dissolve the dihydrochalcone (3 mmol) and paraformaldehyde (15 mmol) in methanol (50 mL) in a round-bottom flask.

-

Add a catalytic amount of ethylenediamine (0.3 mmol) to the mixture.

-

Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound (Compound 5).

Summary of Synthetic Steps and Expected Yields

| Step | Reaction Type | Starting Material(s) | Product | Reagents & Conditions | Typical Yield (%) |

| 1 | Claisen-Schmidt Condensation | 2',4',6'-trihydroxy-3'-methylacetophenone, 4-hydroxybenzaldehyde | Chalcone Intermediate (3) | KOH, EtOH, H₂O, rt | 70-85 |

| 2 | Hydrogenation | Chalcone Intermediate (3) | Dihydrochalcone (4) | 10% Pd/C, H₂, EtOH, rt | 85-95 |

| 3 | Cyclization | Dihydrochalcone (4) | This compound (5) | Paraformaldehyde, Ethylenediamine, MeOH, reflux | 40-60 |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many flavonoids and homoisoflavonoids are known to interact with key cellular signaling cascades involved in inflammation and cancer. A hypothetical pathway of action is presented below.

Caption: Hypothetical signaling pathway for this compound.

Safety Precautions

-

All chemical manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

This protocol is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The procedures are based on established chemical literature for analogous compounds and have not been optimized for the synthesis of this compound. The user assumes all responsibility for the safe and proper execution of these experiments.

Application Notes & Protocols: Loureiriol Extraction and Purification

These application notes provide detailed protocols for the extraction, purification, and analysis of Loureiriol and related phenolic compounds from its primary botanical source, the resin of Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood.[1][2][3] The methodologies are designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Extraction of this compound from Dracaena cochinchinensis

The initial step involves the extraction of crude flavonoids, including this compound, from the resinous stemwood of Dracaena cochinchinensis. Ultrasound-Assisted Extraction (UAE) is a highly efficient method that offers advantages such as reduced extraction time, lower solvent consumption, and improved yield compared to conventional techniques like maceration.[4][5]

Experimental Workflow: Extraction

Caption: Workflow for the extraction of crude this compound.

Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol outlines the steps for extracting this compound using a laboratory-scale ultrasonic device.

Materials and Equipment:

-

Dried resin of Dracaena cochinchinensis

-

Grinder or mill

-

Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)[5]

-

Ethanol (e.g., 50-90% aqueous solution)[6]

-

Beakers or flasks

-

Centrifuge and centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried resin of D. cochinchinensis into a coarse powder (e.g., 20-40 mesh).

-

Solvent Addition: Place 20 g of the powdered resin into a 500 mL flask. Add 400 mL of the selected ethanol solution (e.g., 50% ethanol) to achieve a solid-to-liquid ratio of 1:20 g/mL.[6]

-

Ultrasonication:

-

Place the flask in an ultrasonic bath with the water level adjusted to be equal to or higher than the solvent level in the flask.

-

Set the sonication parameters. Optimal conditions may vary, but a starting point is a frequency of 40 kHz, power of 200-300 W, and a temperature of 40-50°C.[5][7]

-

Sonicate for a duration of 20-30 minutes.[6] Some studies suggest longer times can enhance yield up to a certain point.[5]

-

-

Solid-Liquid Separation: After sonication, separate the solid residue from the liquid extract by centrifuging the mixture at 4000 rpm for 10 minutes, followed by vacuum filtration of the supernatant.

-

Repeat Extraction: To maximize yield, repeat the extraction process (steps 2-4) on the solid residue two more times, combining all the liquid filtrates.[6]

-

Solvent Removal: Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature of 50°C to obtain the crude extract.

-

Drying and Storage: Dry the resulting crude extract in a vacuum oven or by freeze-drying. Store the dried extract at -20°C for subsequent purification.

Data Summary: Extraction Parameters

| Parameter | Value / Range | Source of Compounds | Extraction Yield | Reference |

| Solvent | 90% Ethanol | D. cochinchinensis | ~16% | [6] |

| 50% Ethanol | D. cochinchinensis | ~17% | [6] | |

| Water | D. cochinchinensis | ~2.4% | [6] | |

| UAE Power | 200 - 300 W | Phenolic Compounds | Optimal yield at higher power | [7] |

| UAE Time | 20 - 100 min | Phenolic Compounds | Yield increases with time up to 100 min | [5] |

| UAE Temperature | 40 - 70 °C | Phenolic Compounds | Higher temperatures can improve solubility | [5] |

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification strategy is required to isolate this compound with high purity. This typically involves an initial enrichment step using macroporous resin chromatography followed by a high-resolution separation technique like High-Speed Counter-Current Chromatography (HSCCC).

Experimental Workflow: Purification

Caption: Multi-step workflow for the purification of this compound.

Protocol 1: Macroporous Resin Chromatography

This technique separates compounds based on polarity and molecular size, effectively enriching the flavonoid fraction from the crude extract.[8][9] Non-polar styrene-based resins like D101 or AB-8 are often suitable.[8][10]

Materials and Equipment:

-

Crude this compound extract

-

Macroporous resin (e.g., D101, AB-8)

-

Glass chromatography column

-

Peristaltic pump

-

Deionized water

-

Ethanol (various concentrations, e.g., 10%, 30%, 60%, 95%)

-

Fraction collector

Procedure:

-

Resin Pre-treatment: Soak the dry resin in 95% ethanol for 24 hours to swell and activate it. Wash thoroughly with deionized water until no ethanol remains.

-

Column Packing: Pack the pre-treated resin into a glass column to form a stable bed. Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of 10% ethanol. Apply the sample solution onto the top of the resin bed at a slow flow rate (e.g., 1.5-2 BV/h).

-

Washing (Impurity Removal): Wash the column with 3-4 BV of deionized water to remove highly polar impurities like sugars and salts.

-

Stepwise Elution: Elute the adsorbed compounds using a stepwise gradient of increasing ethanol concentration.

-

Elute with 2-3 BV of 30% ethanol to remove some polar flavonoids.

-

Elute with 4-5 BV of 60-70% ethanol to desorb the target fraction containing this compound and related compounds.[10]

-

Finally, wash the column with 2 BV of 95% ethanol to regenerate the resin.

-

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the highest concentration of the target compounds.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain the this compound-enriched extract.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a support-free liquid-liquid partition chromatography technique ideal for purifying natural products, as it avoids irreversible adsorption.[11][12] The key to successful separation is the selection of a suitable two-phase solvent system.[13]

Materials and Equipment:

-

HSCCC instrument

-

Pumps for mobile and stationary phases

-

UV detector

-

Fraction collector

-

Solvents for two-phase system (e.g., n-hexane, ethyl acetate, methanol, water)

Procedure:

-

Solvent System Selection:

-

Prepare a series of two-phase solvent systems. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water (HEMWat).[13] A typical ratio is 3:7:5:5 (v/v/v/v).

-

Determine the partition coefficient (K) of this compound in different systems. An ideal K value is between 0.5 and 2.0. The K value is the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.

-

-

Preparation of Phases: Prepare the selected solvent system in a separatory funnel. Shake vigorously and allow the layers to separate completely. Degas both the upper (stationary) and lower (mobile) phases before use.

-

HSCCC Operation:

-

Filling: Fill the entire column with the stationary phase (upper phase) at a high flow rate.

-

Rotation: Start the column rotation at the desired speed (e.g., 1800 rpm).[13]

-

Equilibration: Pump the mobile phase (lower phase) into the column at the desired flow rate (e.g., 1.0-2.0 mL/min). Continue pumping until hydrodynamic equilibrium is reached and the mobile phase emerges from the column outlet. Monitor the retention of the stationary phase.

-

-

Sample Injection: Dissolve the this compound-enriched fraction from the macroporous resin step in a small volume of the biphasic solvent system and inject it into the column through the sample loop.

-

Elution and Detection: Continue pumping the mobile phase. Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).[13]

-

Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

-

Analysis and Recovery: Analyze the collected fractions by HPLC to determine purity. Combine the high-purity fractions and evaporate the solvent to obtain pure this compound.

Data Summary: Purification

| Method | Key Parameters | Purity Achieved | Recovery Rate | Reference |

| Macroporous Resin (AB-8) | Adsorption: 6 BV sample; Desorption: 5.5 BV of 60% ethanol | 5-fold increase (7.08% to 36.20%) | 36.20% | [10] |

| Macroporous Resin (D101) | Elution with 80% ethanol at 2 mL/min | High purity for target compounds | Not specified | [14] |

| HSCCC (Rhein & Emodin) | n-hexane-ethyl acetate-methanol-water (3:7:5:5) | >98% (Rhein), >94% (Emodin) | Not specified | [13] |

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound, allowing for the determination of purity and concentration in various extracts and fractions.

Protocol: HPLC-DAD Analysis

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[15]

-

This compound reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a reference standard of this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1 to 100 µg/mL).

-

Preparation of Samples: Dissolve the dried extracts or purified fractions in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile. A gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-20% B.

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30-35°C.[15]

-

Injection Volume: 10-20 µL.[15]

-

Detection: Monitor at the maximum absorption wavelength (λmax) for this compound, typically determined by running a UV scan of the standard (e.g., ~280 nm).

-

-

Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples. Identify the this compound peak by comparing its retention time with the standard.

-

Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

-

References

- 1. Loureirin C, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new phenolics from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimized ultrasonic-assisted extraction of phenolic antioxidants from grape (Vitis vinifera L.) skin using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tautobiotech.com [tautobiotech.com]

- 12. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Qualitative and quantitative determination of 15 main active constituents in Fructus Sophorae pill by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Loureiriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureiriol, a homoisoflavonoid found in select plant species, has garnered scientific interest for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for research and development, enabling pharmacokinetic studies, quality control of raw materials and finished products, and elucidation of its biological roles. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective method. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is provided as an alternative or complementary technique.

Chemical Profile: this compound

| Property | Value |

| Chemical Name | This compound |

| Compound Class | Homoisoflavonoid |

| Molecular Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol [1] |

| CAS Number | 479195-44-3[1] |

| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[1] |

I. Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is recommended for its high sensitivity, selectivity, and suitability for complex matrices such as plant extracts and biological fluids.

Quantitative Data Summary

The following tables summarize typical parameters and expected performance for the HPLC-MS/MS quantification of this compound. Note: These values are illustrative and may require optimization for specific instrumentation and matrices.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 Series or equivalent[2] |

| Column | Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-2 min: 10% B2-10 min: 10-90% B (linear gradient)10-12 min: 90% B12.1-15 min: 10% B (re-equilibration) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | 3200 QTRAP Triple Quadrupole or equivalent[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 303.1 (M+H)⁺ |

| Product Ions (m/z) | Quantifier: 153.1Qualifier: 137.1 (Example values, require optimization) |

| Collision Energy (eV) | 25 (Requires optimization) |

| Declustering Potential (V) | 60 (Requires optimization) |

Table 2: Method Validation Parameters (Illustrative)

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocol

1. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Sample Preparation (Plant Material):

-

Homogenize 1 g of dried plant material into a fine powder.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Sample Preparation (Biological Matrix - e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile (protein precipitation).

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC-MS/MS Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set up the mass spectrometer with the optimized MRM transitions for this compound.

-

Inject the prepared standards and samples.

-

Acquire data and process the chromatograms using the appropriate software.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound quantifier ion against the concentration of the working standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of HPLC-MS/MS Workflow

Caption: Workflow for this compound quantification by HPLC-MS/MS.

II. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an effective method for the quantification of this compound, particularly after derivatization to increase its volatility. This protocol outlines a general procedure that will require optimization.

Quantitative Data Summary

Table 3: GC-MS Method Parameters (Illustrative)

| Parameter | Recommended Conditions |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min |

| Mass Spectrometer | 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Target Ion: (M-derivatizing group)⁺Qualifier Ions: (Requires determination after derivatization and fragmentation analysis) |

Table 4: Method Validation Parameters (Illustrative)

| Parameter | Typical Value |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

Experimental Protocol

1. Standard and Sample Preparation:

-

Standard and Sample Extraction: Follow the same extraction procedure as for HPLC-MS/MS. After extraction, evaporate the solvent to complete dryness.

-

Derivatization:

-

To the dried extract/standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Analysis:

-

Inject 1 µL of the derivatized standard or sample into the GC-MS system.

-

Acquire data in SIM mode using the predetermined ions for derivatized this compound.

3. Data Analysis:

-

Construct a calibration curve using the derivatized standards.

-

Quantify this compound in the samples based on the calibration curve.

Visualization of GC-MS Workflow

Caption: Workflow for this compound quantification by GC-MS.

III. Signaling Pathway Context (Illustrative)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, flavonoids and related phenolic compounds are known to influence various cellular processes. An example of a relevant pathway is the antioxidant response pathway, where such compounds can upregulate the expression of cytoprotective genes.

Caption: Potential mechanism of this compound via the Nrf2/ARE pathway.

Disclaimer: The provided protocols and parameters are intended as a starting point and may require significant optimization for specific applications, instruments, and sample matrices. It is crucial to perform thorough method validation to ensure the accuracy, precision, and reliability of the quantitative results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Loureiriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Loureiriol, a homoisoflavonoid with potential therapeutic properties. The developed method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate the adoption of this method in research and quality control settings.

Introduction

This compound (CAS No. 479195-44-3) is a homoisoflavonoid with the chemical formula C16H14O6.[1] Preliminary studies suggest that this compound may possess weak anticancer effects, making it a compound of interest for further investigation in drug discovery and development.[1] this compound is found in plants of the Dracaena genus, which are known to produce a variety of bioactive flavonoids and stilbenoids. Accurate and precise analytical methods are crucial for the qualitative and quantitative analysis of this compound in various samples, including for phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a validated HPLC method for the reliable determination of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Software: Chromatographic data acquisition and processing software.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

-

Standards: Purified this compound standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-25 min, 20-80% B25-30 min, 80% B30-31 min, 80-20% B31-35 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Table 1: Optimized HPLC Conditions for this compound Analysis

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Dracaena loureiroi extract)

-

Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a suitable concentration to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.80 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank matrix |

Table 2: Summary of Method Validation Data

Visualization

Experimental Workflow

The overall workflow for the HPLC analysis of this compound from a plant matrix is depicted in the following diagram.

Workflow for this compound HPLC analysis.

Logical Relationship of Method Development

The logical steps involved in the development of this HPLC method are outlined below.

HPLC method development logical flow.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound. The method is specific, accurate, and precise, making it suitable for a wide range of applications in natural product research, phytochemical analysis, and the development of this compound-containing products. The detailed protocol and validation data presented herein should enable researchers to readily implement this method in their laboratories.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Loureiriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureiriol, a homoisoflavonoid with the chemical formula C16H14O6, is a natural product found in plant species such as Dracaena loureiroi. Homoisoflavonoids are a subclass of flavonoids known for a range of biological activities, making them of interest to researchers in drug discovery and natural product chemistry. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary